molecular formula C10H13ClN2O B8701547 1-(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol

1-(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol

Cat. No.: B8701547
M. Wt: 212.67 g/mol
InChI Key: FFFOXYMEYIEEBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol is a useful research compound. Its molecular formula is C10H13ClN2O and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H13ClN2O

Molecular Weight

212.67 g/mol

IUPAC Name

1-(4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol

InChI

InChI=1S/C10H13ClN2O/c1-6(14)7-2-3-8-9(4-7)12-5-13-10(8)11/h5-7,14H,2-4H2,1H3

InChI Key

FFFOXYMEYIEEBP-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC2=C(C1)N=CN=C2Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of 4-chloro-5,6,7,8-tetrahydroquinazoline-7-carbaldehyde (0.10 g, 0.51 mmol) in THF (5 mL) was added a solution of MeMgBr (3.0 M in ethyl ether, 0.40 mL, 1.2 mmol). The resulting mixture was stirred at ambient temperature for 30 minutes and then partitioned between ethyl acetate and saturated sodium bicarbonate. The organic layer was washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo. Purification by silica gel chromatography provided 1-(4-chloro-5,6,7,8-tetrahydroquinazolin-7-yl)ethanol (0.09 g, 83% yield) as a waxy solid. MS (ES) for C10H13ClN2O: 213 (MH+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

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